2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid
Overview
Description
“2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid” is a chemical compound with the molecular weight of 199.64 . The IUPAC name of this compound is (1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride .
Synthesis Analysis
The synthesis of compounds similar to “2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid” often involves ring construction from different cyclic or acyclic precursors . For instance, a Diels–Alder reaction between key intermediates can lead to the formation of the correspondent compound .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9NO2.ClH/c11-9(12)8-5-7(8)6-1-3-10-4-2-6;/h1-4,7-8H,5H2,(H,11,12);1H/t7-,8+;/m0./s1 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 199.64 .Scientific Research Applications
Plant Growth Regulation and Ethylene Signaling
- Application : Researchers study ACC to understand its role in ethylene biosynthesis and signaling pathways. It acts as a signal molecule, influencing processes like fruit ripening, senescence, and root elongation .
Anti-Fibrotic Activity
- Application : Some derivatives of 2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid exhibit better anti-fibrosis activity than existing drugs. These compounds are potential candidates for treating fibrotic diseases .
Catalysis and Nanoparticle Functionalization
- Application : Magnetic nanoparticles functionalized with 2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid (Fe3O4-PYCA) have been synthesized. Fe3O4-PYCA serves as a catalyst for the three-component synthesis of pyrano[3,2-b]pyranone derivatives. This application highlights its potential in green chemistry .
Mechanism of Action
Target of Action
The primary target of 2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid is the enzyme Δ1-pyrroline-5-carboxylate (P5C) reductase 1 (PYCR1) . This enzyme is consistently upregulated across multiple cancer types and is central to the metabolic rewiring of cancer cells .
Mode of Action
The compound interacts with its target, PYCR1, by blocking both the P5C substrate pocket and the NAD(P)H binding site . This dual blocking action is novel compared to existing proline analog inhibitors .
Biochemical Pathways
The inhibition of PYCR1 affects the proline biosynthetic pathway . By blocking the P5C substrate pocket and the NAD(P)H binding site, the compound disrupts the normal function of PYCR1, leading to downstream effects on proline synthesis .
Result of Action
The result of the compound’s action is the inhibition of PYCR1 . Four hits showed inhibition of PYCR1 in kinetic assays, and one has a lower apparent IC50 than the current best proline analog inhibitor . This inhibition disrupts the proline biosynthetic pathway, potentially affecting the growth and proliferation of cancer cells .
properties
IUPAC Name |
2-pyridin-4-ylcyclopropane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)8-5-7(8)6-1-3-10-4-2-6/h1-4,7-8H,5H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOFMIZNXREQAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301265650 | |
Record name | 2-(4-Pyridinyl)cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301265650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid | |
CAS RN |
484654-49-1 | |
Record name | 2-(4-Pyridinyl)cyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=484654-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Pyridinyl)cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301265650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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